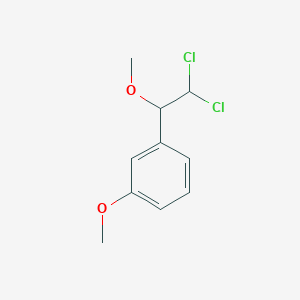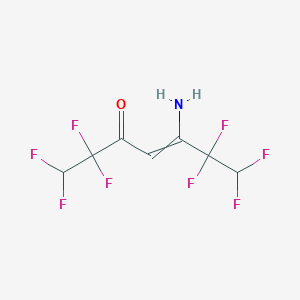
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one is a fluorinated organic compound with the molecular formula C₇H₅F₈NO. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one typically involves the introduction of fluorine atoms into the hept-4-en-3-one backbone. One common method is the fluorination of hept-4-en-3-one derivatives using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mecanismo De Acción
The mechanism of action of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one involves its interaction with molecular targets through its fluorinated and amino functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical pathways. The amino group can form hydrogen bonds and engage in nucleophilic interactions, influencing the compound’s biological and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,1,2,2,6,6,7,7-octafluoroheptane: Lacks the double bond present in 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one.
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-yn-3-one: Contains a triple bond instead of a double bond.
5-Amino-1,1,2,2,6,6,7,7-octafluorohex-4-en-3-one: Has one less carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of both a double bond and an amino group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
80070-82-2 |
|---|---|
Fórmula molecular |
C7H5F8NO |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
5-amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one |
InChI |
InChI=1S/C7H5F8NO/c8-4(9)6(12,13)2(16)1-3(17)7(14,15)5(10)11/h1,4-5H,16H2 |
Clave InChI |
XSGQTDCCEYDBLT-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(F)F)(F)F)N)C(=O)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
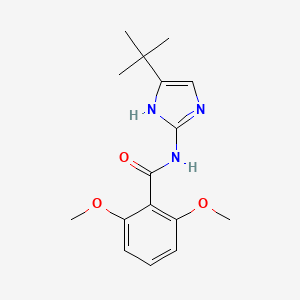
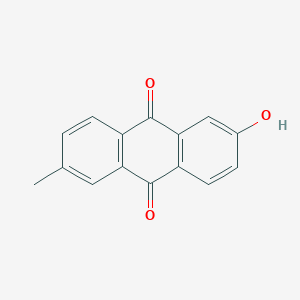
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
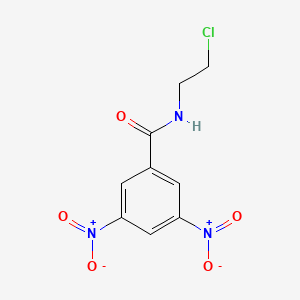
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

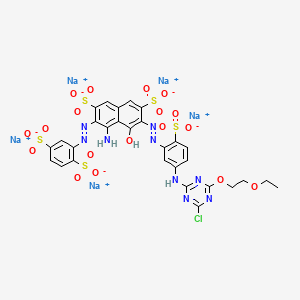
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
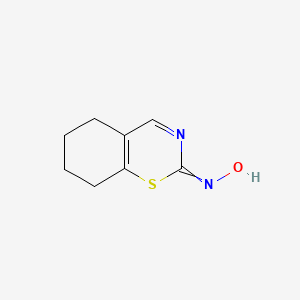
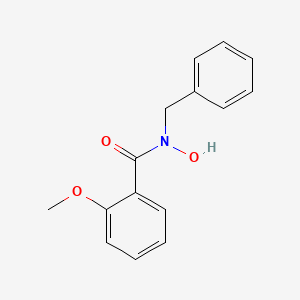
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
